![molecular formula C27H23FN6O2 B2860424 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-39-8](/img/no-structure.png)
8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H23FN6O2 and its molecular weight is 482.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quality Control in Pharmaceuticals
A study focused on developing quality control methods for derivatives of triazoloquinazoline-5(4H)-ones as antimalarial agents. This research is crucial for ensuring the safety and efficacy of these compounds in medical applications (Danylchenko et al., 2018).
Antagonist Activity Research
Research into bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives, including compounds with a fluorophenyl piperazine group, revealed potent 5-HT2 antagonist activity. This is significant for developing treatments in neuropsychiatric disorders (Watanabe et al., 1992).
Antimicrobial Properties
Several studies have synthesized and tested various triazole derivatives for antimicrobial activities. These compounds, including those with a fluorophenyl piperazine structure, have shown potential in combating bacterial and fungal infections (Bektaş et al., 2007).
Antitumor Applications
A study on quinazolinone derivatives with dithiocarbamate side chains, including fluorophenyl piperazine, demonstrated significant inhibitory activity against leukemia cells, showcasing potential for cancer treatment (Cao et al., 2005).
Antihistaminic Effects
Research into triazoloquinazolin-5(4H)-ones derivatives has explored their potential as H1-antihistaminic agents. This research could contribute to the development of new classes of antihistamines (Alagarsamy et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", "4-(4-fluorophenyl)piperazine-1-carbonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Add 4-(4-fluorophenyl)piperazine-1-carbonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] } | |
Número CAS |
1031623-39-8 |
Fórmula molecular |
C27H23FN6O2 |
Peso molecular |
482.519 |
Nombre IUPAC |
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O2/c1-17-3-2-4-18(15-17)24-25-29-26(35)22-10-5-19(16-23(22)34(25)31-30-24)27(36)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16,31H,11-14H2,1H3 |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
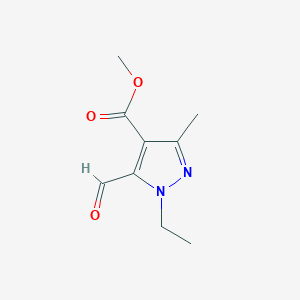

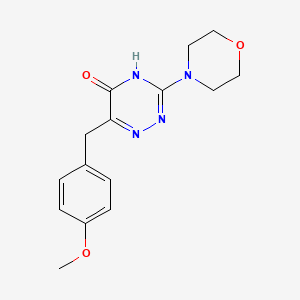
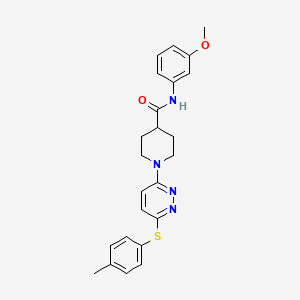
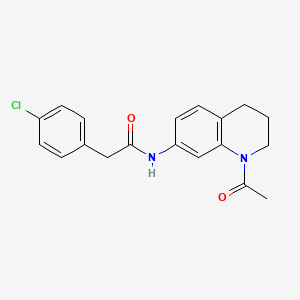
![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)
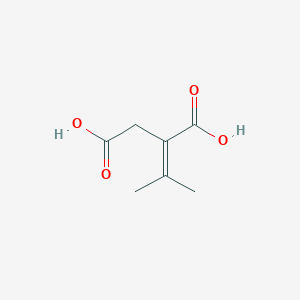
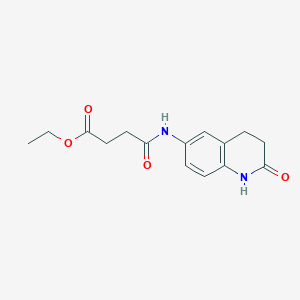
![7-(4-benzylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860357.png)
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2860360.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)
![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)